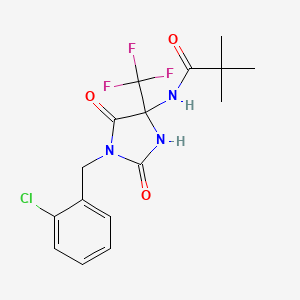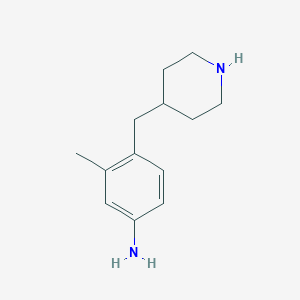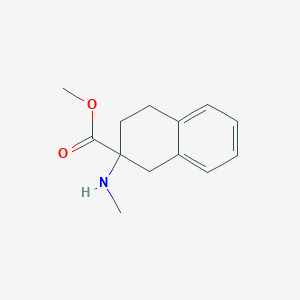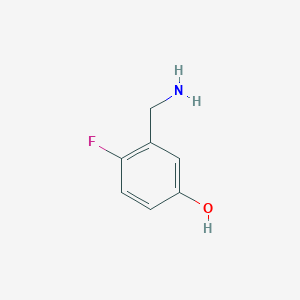
C16H17ClF3N3O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester typically involves multiple steps. The starting materials include 2-chloro-3-pyridinecarboxylic acid and 3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazole . The reaction conditions often require the use of ethyl chloroformate as an esterifying agent, along with a base such as triethylamine to neutralize the reaction mixture .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like or .
Reduction: Reduction reactions often involve reagents such as or .
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
The compound reacts under mild to moderate conditions, typically at room temperature or slightly elevated temperatures. Solvents such as dimethyl sulfoxide (DMSO) , acetonitrile , and methanol are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols or amines .
科学的研究の応用
3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a in .
Medicine: Explored for its potential therapeutic properties, including and activities.
Industry: Utilized in the development of advanced materials and catalysts .
作用機序
The mechanism of action of 3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors , thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-Chloro-3-pyridinecarboxylic acid
- 3-(3,3,3-Trifluoro-2,2-dimethylpropoxy)-1H-pyrazole
- Ethyl 2-chloro-3-pyridinecarboxylate
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester lies in its trifluoromethyl group , which imparts distinct chemical and physical properties . This makes it particularly valuable in applications requiring high stability and specific reactivity .
特性
分子式 |
C16H17ClF3N3O3 |
|---|---|
分子量 |
391.77 g/mol |
IUPAC名 |
N-[1-[(2-chlorophenyl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H17ClF3N3O3/c1-14(2,3)11(24)21-15(16(18,19)20)12(25)23(13(26)22-15)8-9-6-4-5-7-10(9)17/h4-7H,8H2,1-3H3,(H,21,24)(H,22,26) |
InChIキー |
YLTFJBUVTIMZMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)


![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)

![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenoxyethylidene]hydroxylamine](/img/structure/B12634261.png)
![1,1'-[3'-(10-Phenylanthracen-9-yl)[1,1'-biphenyl]-3,5-diyl]dipyrene](/img/structure/B12634266.png)
![7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B12634274.png)
![2-ethyl-7-methyl-5-(2-methylpropyl)-3-[5-[2-(2H-tetrazol-5-yl)phenyl]-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine](/img/structure/B12634277.png)

![(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12634287.png)

![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12634316.png)
